molecular formula C10H18O B1597378 3-Methyl-1-nonyn-3-ol CAS No. 5430-01-3

3-Methyl-1-nonyn-3-ol

Cat. No.: B1597378
CAS No.: 5430-01-3
M. Wt: 154.25 g/mol
InChI Key: VQUXVWMAXIQKTQ-UHFFFAOYSA-N
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Description

3-Methyl-1-nonyn-3-ol is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.25 g/mol . The IUPAC name for this compound is 3-methylnon-1-yn-3-ol .


Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain with a methyl group and a hydroxyl group attached . The InChI representation of the molecule is InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3 .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 154.25 g/mol, an XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 6 . The exact mass of the compound is 154.135765193 g/mol .

Scientific Research Applications

Catalysis and Material Science

3-Methyl-1-nonyn-3-ol has been explored as a substrate in the development of magnetically recoverable catalysts. Rosemary Easterday et al. (2014) developed a novel approach for creating magnetically recoverable catalysts through the thermal decomposition of palladium acetylacetonate in the presence of iron oxide nanoparticles. This method led to the production of catalysts that can be used in the selective hydrogenation of alkyne alcohols, including this compound. The research highlighted the importance of catalyst composition, reaction temperature, and solvent in controlling the aggregation of palladium and iron oxide nanoparticles, which in turn influences the catalyst's properties and its specificity toward different alkyne alcohols. This study presents a significant advancement in the field of catalysis, offering insights into the design of efficient and recoverable catalysts for hydrogenation reactions (Easterday, Leonard, Sanchez-Felix, Losovyj, Pink, Stein, Morgan, Lyubimova, Nikoshvili, Sulman, Mahmoud, Al-Ghamdi, & Bronstein, 2014).

Chemical Engineering and Reaction Optimization

The hydrogenation of alkyne alcohols like this compound serves as a model reaction for studying the kinetics and mechanism of catalytic processes. Sergio Vernuccio et al. (2017) conducted a detailed study on the solvent-free hydrogenation of 2-methyl-3-butyn-2-ol over structured Pd-based catalysts, focusing on reaction kinetics and mass transfer. Although not directly studying this compound, their work on closely related alkyne alcohols provides valuable insights into optimizing reaction conditions for achieving high selectivity and conversion rates in hydrogenation reactions. Their findings emphasize the importance of understanding the interaction between the catalyst and the substrate, as well as the role of reaction conditions in determining the efficiency and selectivity of the hydrogenation process (Vernuccio, Goy, Meier, Rohr, & Medlock, 2017).

Safety and Hazards

When handling 3-Methyl-1-nonyn-3-ol, it’s important to ensure adequate ventilation and use personal protective equipment as required . Contact with skin and eyes should be avoided, and the formation of dust and aerosols should be prevented . It should not be released into the environment .

Properties

IUPAC Name

3-methylnon-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUXVWMAXIQKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279829
Record name 3-Methyl-1-nonyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5430-01-3
Record name NSC14257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-1-nonyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 1-trimethylsilyl-3-methyl-1-nonyn-3-ol (1.94 g, 9.13 mmol) in tetrahydrofuran (11 mL) and place under an argon atmosphere. Add, by dropwise addition, tetra-n-butylammonium fluoride (11 mL of a 1M solution in tetrahydrofuran, 11 mmol). Stir for 1 hour at room temperature and partition between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry (MgSO4), filter and evaporate the solvent in vacuo to give the title compound.
Name
1-trimethylsilyl-3-methyl-1-nonyn-3-ol
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1.94 g
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11 mL
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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